![molecular formula C28H34N4O B10947540 N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide](/img/structure/B10947540.png)
N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide
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Overview
Description
N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is a complex organic compound that features a unique combination of adamantane, pyrazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with suitable reagents to form the adamantylpropyl intermediate . This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole and quinolinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced forms of the quinoline or pyrazole rings .
Scientific Research Applications
N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the pyrazole and quinoline rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, pyrazole-containing compounds, and quinoline-based molecules. Examples include:
- 1-Adamantylamine
- 3,5-Dimethyl-1H-pyrazole
- Quinoline-4-carboxylic acid
Uniqueness
N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is unique due to its combination of three distinct moieties, each contributing to its overall properties. The adamantane moiety provides structural rigidity and enhances bioavailability, the pyrazole ring offers potential biological activity, and the quinoline ring contributes to its chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C28H34N4O |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H34N4O/c1-4-26(28-13-18-9-19(14-28)11-20(10-18)15-28)30-27(33)22-12-25(23-16-32(3)31-17(23)2)29-24-8-6-5-7-21(22)24/h5-8,12,16,18-20,26H,4,9-11,13-15H2,1-3H3,(H,30,33) |
InChI Key |
MNRHHJBECOCSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CN(N=C6C)C |
Origin of Product |
United States |
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